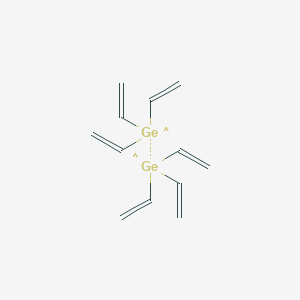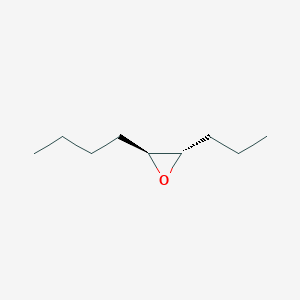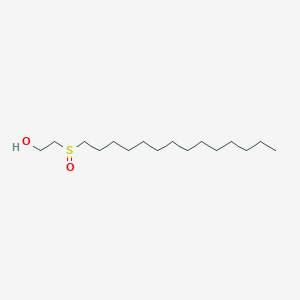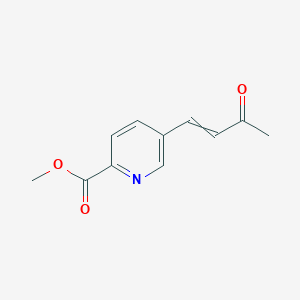
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl ester and an enone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate typically involves the reaction of methyl 5-formylpyridine-2-carboxylate with an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form saturated ketones or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学研究应用
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The enone group can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.
相似化合物的比较
Similar Compounds
Methyl 5-formylpyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate.
Methyl 5-(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine-2-carboxylate: A related compound with similar structural features.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound containing an enone group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl ester and an enone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
55876-94-3 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
methyl 5-(3-oxobut-1-enyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)3-4-9-5-6-10(12-7-9)11(14)15-2/h3-7H,1-2H3 |
InChI 键 |
TVZISFRBSPTPPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CN=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
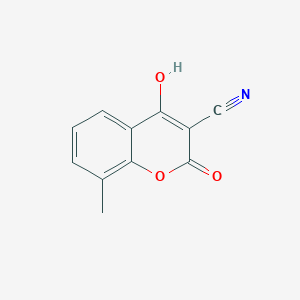
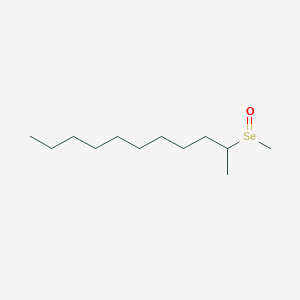
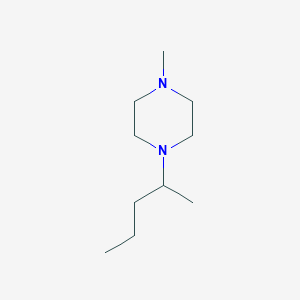
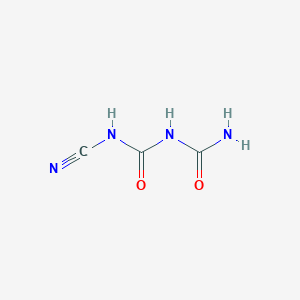
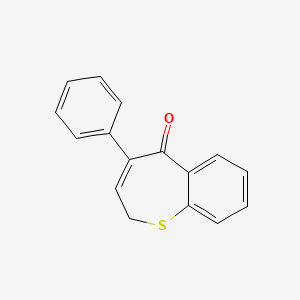
methanone](/img/structure/B14624954.png)
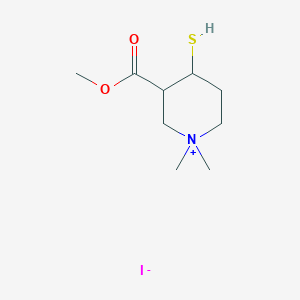
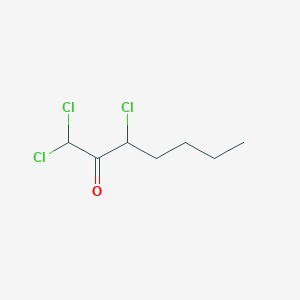
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
